1-(4-Fluorobenzyl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea
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Overview
Description
1-(4-Fluorobenzyl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea is a synthetic organic compound that features a fluorobenzyl group, a piperidine ring, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorobenzyl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea typically involves multiple steps:
Formation of the Fluorobenzyl Intermediate: The initial step involves the preparation of the 4-fluorobenzyl intermediate. This can be achieved through the fluorination of benzyl chloride using a fluorinating agent such as potassium fluoride.
Synthesis of the Piperidine Derivative: The next step involves the synthesis of the piperidine derivative. This can be done by reacting piperidine with methylsulfonyl chloride in the presence of a base such as triethylamine.
Coupling Reaction: The final step involves the coupling of the fluorobenzyl intermediate with the piperidine derivative to form the desired urea compound. This can be achieved using a coupling reagent such as carbonyldiimidazole (CDI) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow chemistry techniques could also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorobenzyl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
1-(4-Fluorobenzyl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: The compound can be used in the synthesis of novel polymers and materials with unique properties.
Biological Research: It can serve as a tool compound for studying biological pathways and mechanisms.
Industrial Applications: The compound can be used in the development of new catalysts and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Fluorobenzyl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets. The fluorobenzyl group can interact with hydrophobic pockets in proteins, while the piperidine ring can form hydrogen bonds with amino acid residues. The urea moiety can also participate in hydrogen bonding, stabilizing the compound-protein complex. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorobenzyl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea: Similar structure but with a chlorine atom instead of fluorine.
1-(4-Methylbenzyl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea: Similar structure but with a methyl group instead of fluorine.
1-(4-Bromobenzyl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
1-(4-Fluorobenzyl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea is unique due to the presence of the fluorine atom, which can enhance its metabolic stability and binding affinity to target proteins. The fluorine atom can also influence the compound’s lipophilicity and electronic properties, making it a valuable scaffold for drug development.
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[(1-methylsulfonylpiperidin-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FN3O3S/c1-23(21,22)19-8-6-13(7-9-19)11-18-15(20)17-10-12-2-4-14(16)5-3-12/h2-5,13H,6-11H2,1H3,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUGKVYIYCOAPJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CNC(=O)NCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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